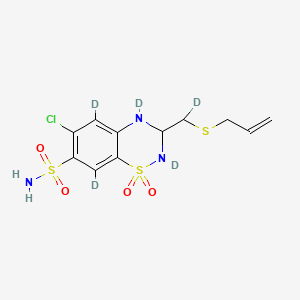

![molecular formula C8H5BrS B1147249 5-Bromo benzo[c]tiofeno CAS No. 133150-64-8](/img/structure/B1147249.png)

5-Bromo benzo[c]tiofeno

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromobenzothiophene (5-BBT) is a heterocyclic compound that is part of the family of thiophenes. It is a colorless solid with a molecular formula of C7H4BrS and a molecular weight of 212.09 g/mol. 5-BBT is an important building block for the synthesis of other important molecules, including drugs, polymers, and other materials. It is also used as a reagent in various organic syntheses. In addition, 5-BBT has been studied for its potential applications in the field of medicine, including its use as an anti-cancer agent and for its potential to act as a neuroprotective agent.

Aplicaciones Científicas De Investigación

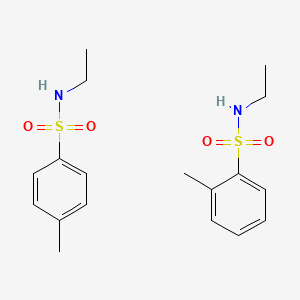

Bloques de construcción de semiconductores orgánicos

El 5-Bromo benzo[c]tiofeno se utiliza como bloque de construcción en el campo de los semiconductores orgánicos {svg_1}. Los semiconductores orgánicos son un tipo de semiconductor cuyo rendimiento se basa en moléculas orgánicas o polímeros. Se pueden utilizar en una variedad de aplicaciones, que incluyen diodos emisores de luz orgánicos (OLED), fotovoltaicos orgánicos (OPV) y transistores de efecto de campo orgánicos (OFET).

Química orgánica sintética

Este compuesto ha generado un interés considerable en la química orgánica sintética {svg_2}. La química orgánica sintética es una rama de la química que se especializa en la construcción de compuestos orgánicos mediante reacciones orgánicas. Estos compuestos se pueden utilizar en una amplia gama de aplicaciones, desde productos farmacéuticos hasta tintes y revestimientos.

Fotoquímica

El this compound también es relevante en el campo de la fotoquímica {svg_3}. La fotoquímica es el estudio de los efectos químicos de la luz. Este compuesto podría usarse potencialmente en el desarrollo de nuevas reacciones fotoquímicas o en el estudio de las existentes.

Electroquímica

En electroquímica, este compuesto ha mostrado potencial {svg_4}. La electroquímica es el estudio de las reacciones químicas que involucran el movimiento de electrones. Esto podría conducir a aplicaciones en baterías, celdas de combustible u otras tecnologías de almacenamiento y conversión de energía.

Química teórica

El compuesto también es objeto de interés en la química teórica {svg_5}. La química teórica utiliza la física para explicar o predecir el comportamiento de los sistemas químicos. Esto podría implicar el uso de modelos computacionales para predecir las propiedades de nuevos compuestos o reacciones.

Química de materiales

Finalmente, el this compound es un actor importante en la química de materiales {svg_6}, que involucra el diseño y la síntesis de nuevos materiales con propiedades deseables. Esto podría incluir el desarrollo de nuevos polímeros, cerámicas o materiales compuestos.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

5-BROMOBENZO[B]THIOPHENE plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, 5-BROMOBENZO[B]THIOPHENE can act as a substrate for enzymes involved in the synthesis of antimalarial agents, such as 4-aminoquinolines and tetraoxanes . These interactions are crucial for the development of new therapeutic agents.

Cellular Effects

The effects of 5-BROMOBENZO[B]THIOPHENE on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 5-BROMOBENZO[B]THIOPHENE can modulate the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This modulation can impact various cellular functions, including cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 5-BROMOBENZO[B]THIOPHENE exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, 5-BROMOBENZO[B]THIOPHENE has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in drug metabolism . This inhibition can lead to changes in the expression of genes involved in metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-BROMOBENZO[B]THIOPHENE can change over time. The compound’s stability and degradation are important factors to consider. 5-BROMOBENZO[B]THIOPHENE is known to be light-sensitive and should be stored in dark, dry conditions to maintain its stability . Over time, degradation products may form, which can have different effects on cellular function compared to the parent compound.

Dosage Effects in Animal Models

The effects of 5-BROMOBENZO[B]THIOPHENE vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at higher doses, toxic or adverse effects can be observed. For example, high doses of 5-BROMOBENZO[B]THIOPHENE have been associated with hepatotoxicity in animal studies . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

5-BROMOBENZO[B]THIOPHENE is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation . These interactions can affect the metabolic flux and levels of metabolites within the cell. The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its biological activity and toxicity.

Transport and Distribution

Within cells and tissues, 5-BROMOBENZO[B]THIOPHENE is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments . For instance, 5-BROMOBENZO[B]THIOPHENE may be transported into the cell via organic anion transporters and subsequently bind to intracellular proteins, affecting its distribution and activity.

Subcellular Localization

The subcellular localization of 5-BROMOBENZO[B]THIOPHENE is an important factor in determining its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 5-BROMOBENZO[B]THIOPHENE may localize to the endoplasmic reticulum, where it can interact with enzymes involved in drug metabolism and protein synthesis.

Propiedades

IUPAC Name |

5-bromo-2-benzothiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrS/c9-8-2-1-6-4-10-5-7(6)3-8/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGPYDSULDKNBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CSC=C2C=C1Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

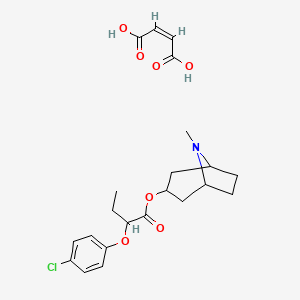

![5-Methoxy-1-[4-(difluoromethyl)phenyl]-1-pentanone Oxime](/img/structure/B1147166.png)

![(8aR,12aS,13aS)-12-(Ethanesulfonyl)-3-methoxy-5,8,8a,9,10,11,12,12a,13,13a-decahydro-6H-isoquinolino[2,1-g][1,6]naphthyridin-7-ium](/img/structure/B1147170.png)

![1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluorobo](/img/structure/B1147176.png)

![2-[2-(4-Fluorophenyl)ethoxy]adenosine](/img/structure/B1147182.png)

![2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1147185.png)